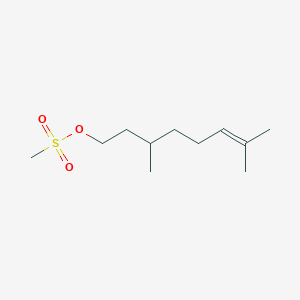![molecular formula C10H16N4 B14113763 3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,10,14-tetrazatricyclo[84002,7]tetradeca-1(14),2-diene is a heterocyclic compound with a unique structure that includes four nitrogen atoms within a tricyclic framework
Méthodes De Préparation
The synthesis of 3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene typically involves multi-step reactions starting from simpler organic compounds. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and organometallic compounds.
Applications De Recherche Scientifique
3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene include:
4,5,9,10-Tetraazaphenanthrene: Another heterocyclic compound with four nitrogen atoms, but with a different structural arrangement.
3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene: A compound with a similar tricyclic structure but with fewer nitrogen atoms.
5,12-Diselena-3,4,13,14-tetraazatricyclo-[9.3.0.02,6]tetradeca-3,13-diene: A compound that includes selenium atoms in addition to nitrogen, offering different chemical properties and reactivity.
These comparisons highlight the uniqueness of 3,7,10,14-tetrazatricyclo[840
Propriétés
Formule moléculaire |
C10H16N4 |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene |
InChI |
InChI=1S/C10H16N4/c1-3-11-9-10-12-4-2-6-14(10)8-7-13(9)5-1/h1-8H2 |
Clé InChI |
ITZPAVHMIBTWCW-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C2C3=NCCCN3CCN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113685.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)
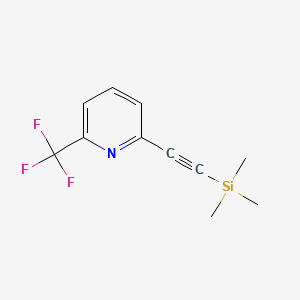
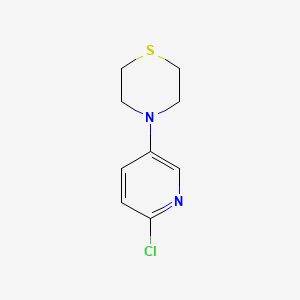

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)
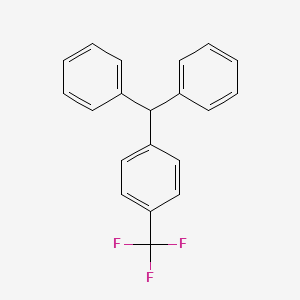
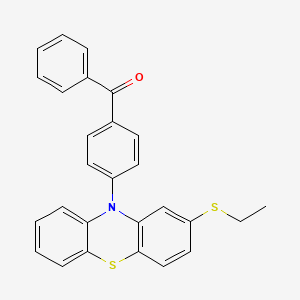
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
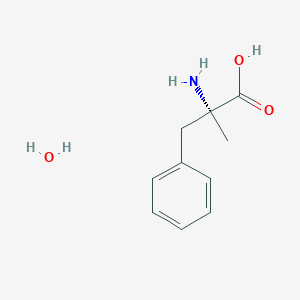
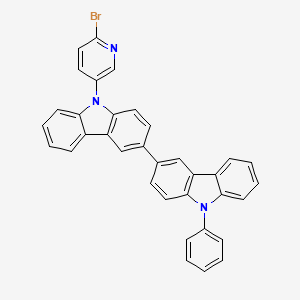
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
